1,2-Dibromoethane-d4

Overview

Description

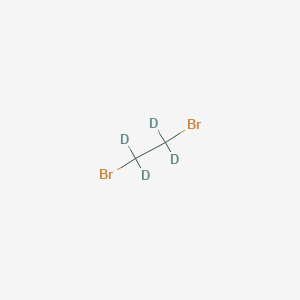

1,2-Dibromoethane-d4 (C₂D₄Br₂), also known as 1,2-dibromo-[1,1,2,2-²H₄]ethane, is a deuterated analog of 1,2-dibromoethane (ethylene dibromide). It has a molecular weight of 191.886 and is characterized by the replacement of all four hydrogen atoms with deuterium at the C-1 and C-2 positions . This isotopic substitution preserves the chemical structure while altering physical properties such as density (2.226 g/mL at 25°C) and boiling point (131–132°C) compared to the non-deuterated form . Its primary applications include use as a stable isotope-labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy and analytical chemistry, particularly in environmental and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromoethane-d4 is typically synthesized by the bromination of deuterated ethylene (C2D4) with bromine (Br2). The reaction proceeds as follows:

C2D4+Br2→C2D4Br2

This reaction is a classic halogen addition reaction, where the double bond in deuterated ethylene reacts with bromine to form the dibromo compound .

Industrial Production Methods

Industrial production of 1,2-dibromoethane involves the same halogen addition reaction but uses non-deuterated ethylene. The process is scaled up to produce large quantities of the compound for various applications, including its use as an intermediate in the synthesis of other chemicals .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromoethane-d4 undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Reduction Reactions: The bromine atoms can be reduced to form ethylene derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination: Strong bases such as potassium hydroxide (KOH) are used to induce elimination reactions.

Reduction: Reducing agents like zinc (Zn) in the presence of acid can be used to reduce the bromine atoms.

Major Products

Substitution: Products include alcohols, ethers, or other substituted ethane derivatives.

Elimination: The major product is deuterated ethylene (C2D4).

Reduction: The major product is deuterated ethylene (C2D4) and hydrogen bromide (HBr).

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Reagent in Synthesis : 1,2-Dibromoethane-d4 is used as a reagent in organic synthesis, particularly for preparing Grignard reagents and other organometallic compounds. These compounds are essential for creating complex organic molecules .

- Functionalized Styrenes : It serves as a precursor in the synthesis of functionalized styrenes through palladium-catalyzed cross-coupling reactions with arylboronic acids.

-

Nuclear Magnetic Resonance (NMR) Studies

- Solvent for NMR : The compound is widely used as a solvent in NMR spectroscopy due to its deuterated nature, which minimizes background noise from hydrogen signals. This allows for clearer interpretation of molecular dynamics and interactions .

- Molecular Dynamics Studies : Research has shown that this compound can be utilized to study proton spin-lattice relaxation rates, providing insights into molecular reorientation times and activation energies for relaxation processes.

-

Biochemical Applications

- Isotopic Labeling : In biological studies, it is employed for isotopic labeling to trace biochemical pathways and understand reaction mechanisms within metabolic processes .

- Mutagenesis Research : The compound has been investigated for its mutagenic properties, demonstrating potential DNA single-strand breaks in isolated rat hepatocytes, which is significant for genetic toxicity studies .

- Pharmaceutical Development

- Environmental Analysis

Data Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Organic Synthesis | Preparation of Grignard reagents | Essential for complex organic molecule synthesis |

| NMR Studies | Solvent for NMR spectroscopy | Reduces background noise from hydrogen signals |

| Biochemical Research | Isotopic labeling | Traces biochemical pathways |

| Pharmaceutical Development | Intermediate in drug synthesis | Important for developing new medicinal compounds |

| Environmental Analysis | Study of brominated organic compounds | Useful in analyzing environmental interactions |

Case Studies

- Study on Molecular Dynamics : A study utilizing this compound investigated the molecular dynamics of various compounds through NMR spectroscopy. Researchers analyzed the relaxation rates at different temperatures to determine activation energies related to molecular interactions. This research provided valuable data on the rotational dynamics of molecules in solution.

- Mutagenesis Investigation : Another significant study assessed the mutagenic effects of this compound on rat hepatocytes. The findings indicated that exposure led to DNA damage characterized by single-strand breaks, highlighting its relevance in genetic toxicity assessments .

Mechanism of Action

The mechanism of action of 1,2-Dibromoethane-d4 involves its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles or eliminated to form alkenes. This reactivity makes it a valuable reagent in organic synthesis and other chemical processes .

Comparison with Similar Compounds

1,2-Dibromoethane (Ethylene Dibromide, C₂H₄Br₂)

Chemical and Physical Properties:

- Molecular Weight : 187.86 vs. 191.886 for the deuterated form .

- Density: 2.17 g/cm³ (non-deuterated) vs. 2.226 g/mL (deuterated) .

- Boiling Point: 131.7°C (non-deuterated) vs. 131–132°C (deuterated), with minor differences attributed to isotopic effects .

Toxicity and Carcinogenicity:

- Non-deuterated form: Classified as a carcinogen (IARC Group 2A), inducing squamous-cell carcinomas in the forestomach, hepatocellular carcinomas, and hemangiosarcomas in rodents . Metabolic activation via glutathione S-transferase and cytochrome P450 enzymes generates reactive intermediates like bromoacetaldehyde, which bind to DNA and proteins .

- Deuterated form: Retains carcinogenic classification (GHS Category 1B) but may exhibit altered metabolic rates due to kinetic isotope effects.

Other Haloalkanes (1,2-Dichloroethane, 1,2-Diiodoethane)

Mutagenicity and Reactivity:

- 1,2-Dichloroethane: Less mutagenic than brominated analogs in Salmonella typhimurium assays .

- 1,2-Diiodoethane: Higher molecular weight (281.89) and lower volatility but less studied for carcinogenicity. Brominated compounds generally exhibit higher electrophilicity and DNA-binding capacity due to bromine’s polarizability .

Environmental Degradation:

- 1,2-Dibromoethane : Degraded by Mycobacterium sp. GP1 via hydrolytic dehalogenation to ethylene oxide .

- Deuterated analogs : Degradation pathways may differ; deuterium’s mass could impede enzymatic cleavage, prolonging environmental persistence .

Deuterated vs. Non-deuterated Halogenated Compounds

Key Research Findings

- Environmental Impact: Non-deuterated 1,2-dibromoethane is recalcitrant in anaerobic environments, whereas deuterated forms may persist longer due to isotopic effects on biodegradation .

- Regulatory Status: Both forms are regulated under GHS for carcinogenicity, but the deuterated compound requires specialized handling in research settings .

Biological Activity

1,2-Dibromoethane-d4, also known as ethylene dibromide-d4, is a deuterated analog of 1,2-dibromoethane (EDB). This compound has been studied for its biological activity, particularly concerning its toxicity, metabolism, and potential carcinogenic effects. Below is a detailed exploration of its biological activity based on diverse sources.

This compound is an organobromine compound with the chemical formula C2H4Br2. It is primarily metabolized in the body through two major pathways: cytochrome P-450 (CYP450) oxidation and glutathione S-transferase (GST) conjugation . These metabolic processes produce several reactive intermediates that are responsible for its biological effects:

- 2-Bromoacetaldehyde : This metabolite binds covalently to cellular proteins, leading to tissue damage.

- S-(2-bromoethyl)glutathione : This metabolite has been shown to exert genotoxic and carcinogenic effects by binding to DNA .

The absorption of this compound occurs rapidly in animal models, with significant distribution in the liver, kidneys, and spleen. Studies indicate that over 99% of the absorbed compound is eliminated within one day .

Toxicological Profile

The toxicological profile of this compound reveals several critical findings:

- Acute Toxicity : Exposure can lead to symptoms such as nausea, vomiting, and decreased urine output. It is considered moderately toxic via inhalation and other routes .

- Chronic Effects : Long-term exposure has been associated with liver and kidney damage, reproductive toxicity, and neurotoxicity .

- Carcinogenicity : Animal studies have demonstrated that 1,2-dibromoethane is a confirmed carcinogen. It has been linked to increased incidences of various tumors in laboratory animals, including nasal cavity carcinomas and hemangiosarcomas .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Carcinogenicity Studies : In a bioassay involving F344 rats and B6C3F1 mice, significant tumor development was observed following exposure to the compound. Specific tumors included adenocarcinomas of the nasal cavity and alveolar/bronchiolar carcinomas in mice .

- Metabolism Research : A study on the metabolic pathways of this compound indicated that CYP450 enzymes play a crucial role in producing reactive metabolites that bind to DNA and proteins, contributing to its toxicological effects .

Table 1: Summary of Metabolic Pathways

| Pathway | Major Metabolites | Biological Effects |

|---|---|---|

| CYP450 Oxidation | 2-Bromoacetaldehyde | Tissue damage via protein binding |

| GST Conjugation | S-(2-bromoethyl)glutathione | Genotoxicity via DNA binding |

Table 2: Carcinogenic Effects in Animal Models

Properties

IUPAC Name |

1,2-dibromo-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAZPARNPHGIKF-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177104 | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22581-63-1 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dibromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22581-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022581631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromo-(1,1,2,2-2H4)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-[1,1,2,2-2H4]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.